molecular formula C8H12OS2 B1339463 Furfuryl propyl disulfide CAS No. 252736-36-0

Furfuryl propyl disulfide

Cat. No.: B1339463
CAS No.: 252736-36-0
M. Wt: 188.3 g/mol
InChI Key: YCXWJNAAXGVFED-UHFFFAOYSA-N
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Description

Furfuryl propyl disulfide is a chemical compound with the molecular formula C8H12OS2 . It is used in various applications and is recognized for its unique properties .


Synthesis Analysis

The synthesis of disulfides, such as this compound, often involves the oxidative coupling of thiols . Thiols are relatively readily oxidized by various oxidants to disulfides . This reaction forms the basis of several methods for the synthesis of symmetrical diaryl disulfides .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 23 bonds. There are 11 non-H bond(s), 5 multiple bond(s), 5 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 disulfide(s), and 1 Furane(s) .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 256.4±23.0 °C at 760 mmHg, and a flash point of 108.9±22.6 °C . It also has a molar refractivity of 53.4±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 166.0±3.0 cm3 .

Scientific Research Applications

Flavorings in Animal Feed

  • Furfuryl and furan derivatives, including compounds similar to furfuryl propyl disulfide, are used as flavorings in animal feed. They are generally considered safe at specified levels for various animal species, contributing to the palatability of feeds. However, some hazards related to skin, eye contact, and respiratory exposure are noted for many of these compounds (Efsa Panel on Additives & Hogstrand, 2016).

Corrosion Inhibition

  • In the context of corrosion inhibition, difurfuryl disulfide, a compound related to this compound, shows excellent performance in protecting copper surfaces in acidic environments. This application is critical in industrial settings where corrosion leads to material degradation (Tan et al., 2019).

Protein Binding and Stability

  • Research into the interaction between flavor compounds like this compound and proteins has shown that disulfides can bind irreversibly to proteins, influencing their stability and function. Such binding is significant in food chemistry, affecting flavor and aroma profiles (Adams et al., 2001).

Antiproliferative Effects

  • Furan-containing sulfur flavors, including derivatives of furfuryl disulfide, have been studied for their antiproliferative effects in human leukemia cells. These compounds, particularly difurfuryl disulfide, induce DNA fragmentation, suggesting potential applications in cancer research (Zhang et al., 2015).

Catalytic Conversion in Chemical Synthesis

  • Furfuryl alcohol derivatives are used in catalytic processes for synthesizing compounds like butyl levulinate, which has applications in biofuel production. This illustrates the role of furfuryl derivatives in sustainable chemistry and energy solutions (Demma Carà et al., 2014).

Environmental Pest Control

  • Compounds like di-n-propyl disulfide, which are structurally related to this compound, have been explored for their utility in pest control. These compounds exhibit toxic, fumigant, and deterrent activities against stored grain pests, indicating their potential in environmentally friendly pest management strategies (Koul, 2004).

Mechanism of Action

Target of Action

Furfuryl propyl disulfide is primarily used as a flavoring agent . Its primary targets are the olfactory receptors that detect and respond to smell. The compound’s sulfidic alliaceous aroma contributes to the overall sensory experience of food and beverages.

Pharmacokinetics

As a flavoring agent, it is generally considered safe at current levels of intake . .

Biochemical Analysis

Biochemical Properties

Furfuryl propyl disulfide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in thiol-disulfide exchange reactions, which are crucial for protein folding and stabilization . These interactions are essential for maintaining the structural integrity of proteins and ensuring their proper function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been found to inhibit certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as antioxidant activity . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for determining the compound’s biological activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound is essential for its role in modulating cellular processes and maintaining cellular homeostasis.

Properties

IUPAC Name

2-[(propyldisulfanyl)methyl]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS2/c1-2-6-10-11-7-8-4-3-5-9-8/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXWJNAAXGVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; sulfidic allacaeous aroma
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.103-1.113 (20°)
Record name Propyl furfuryl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

252736-36-0
Record name 2-[(Propyldithio)methyl]furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252736-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl furfuryl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252736360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL FURFURYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVD52TXC64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Furfuryl propyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Furfuryl propyl disulfide was prepared by a Bunte salt reaction. Sodium furfurylthiolate was prepared by reaction of furfuryl mercaptan with sodium hydroxide in water. Sodium propylthiosulfate (Bunte salt) was prepared by reaction of bromopropane with sodium thiosulfate in a mixture of methanol/water. The reaction of the two salts, sodium furfurylthiolate and sodium propylthiosulfate, in water yielded furfuryl propyl disulfide.
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Synthesis routes and methods II

Procedure details

Furfuryl propyl disulfide was prepared by a Bunte salt reaction. Sodium furfurylthiolate was prepared by reaction of furfuryl mercaptan with sodium hydroxide in water. Sodium propylthiosulfate (Bunte salt) was prepared by reaction of bromopropane with sodium thiosulfate in a mixture of methanol/water. The reaction of the two salts, sodium furfurylthiolate and sodium propylthiosulfate, in water yielded furfuryl propyl disulfide.
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sodium thiosulfate
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Bunte salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Furfuryl propyl disulfide
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Furfuryl propyl disulfide
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Furfuryl propyl disulfide
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Furfuryl propyl disulfide
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Furfuryl propyl disulfide
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Customer
Q & A

Q1: What is Furfuryl propyl disulfide and what is its primary use in the food industry?

A1: this compound is an organic compound belonging to the disulfide family, known for its characteristic aroma. While the provided abstract does not describe the specific flavor profile, it highlights its use as a flavoring agent []. This suggests that this compound likely contributes to the overall sensory experience of food products by imparting a specific taste and/or aroma.

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